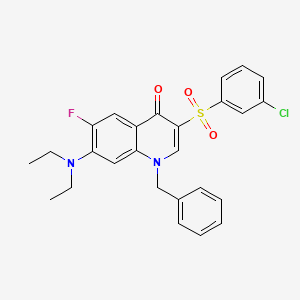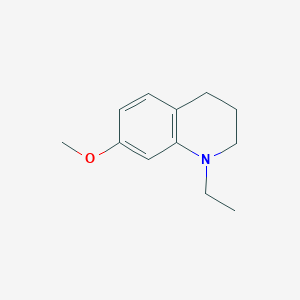
1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline is a compound that falls within the class of tetrahydroisoquinolines, which are heterocyclic chemical structures consisting of a benzene ring fused to a cyclohexane ring with a nitrogen atom. These compounds are of significant interest due to their diverse pharmacological properties and their presence in various natural products and medicinal agents.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives has been explored in several studies. For instance, the synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives has been achieved from precursors such as N-methyl-laudanosine and N-methyl-noscapine, with a focus on their binding affinity for apamin-sensitive binding sites . Another study reports on the stereospecific and stereoselective synthesis of cis- and trans-1-substituted 7,8-dimethoxy-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolines, with the determination of steric structures via NMR spectroscopy . Additionally, an improved synthesis method for 1,2,3,4-tetrahydroisoquinolines has been reported, which includes the treatment of m-anisaldehyde with potassium cyanide and ethyl chloroformate, followed by hydrogenation .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a nitrogen atom within the heterocyclic framework. The steric structures of these compounds, such as the cis- and trans-diastereomers, can be determined using NMR spectroscopy, which is crucial for understanding their chemical behavior and potential biological activity .
Chemical Reactions Analysis
Tetrahydroisoquinolines undergo various chemical reactions that are essential for their functionalization and potential applications. For example, the Pictet-Spengler reaction is used to synthesize 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, which are a new class of quinones . The Pummerer reaction is another key reaction used for the intramolecular cyclization of N-(aryl)methyl-2-(phenylsulfinyl)ethylamines to form tetrahydroisoquinolines with methoxyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure and substituents. Methoxyl groups, for instance, can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its binding affinity to biological targets . The presence of substituents such as ethyl or methoxyl groups can also impact the compound's solubility, boiling point, and stability.
Applications De Recherche Scientifique
Antibiotic and Antifungal Properties
Helquinoline, a derivative of tetrahydroquinoline, was identified as a new antibiotic from Janibacter limosus. It exhibited notable biological activity against various bacteria and fungi, marking it as a promising compound for future drug development (Asolkar et al., 2004).
Chemical Structure Studies
The structural revision of Hancock alkaloid (-)-Galipeine, a compound related to tetrahydroquinoline, was conducted to match the NMR data of the natural product, demonstrating the meticulous efforts in confirming the structures of complex organic molecules (Davies et al., 2017).
Antiulcer Activity
Several tetrahydroquinoline derivatives were synthesized and tested for their antiulcer activity, showcasing the potential of these compounds in medical treatment (Uchida et al., 1990).
Metal Ion Complexation
Tetrahydroquinoline derivatives were studied for their ability to complex with transition series metal ions, which is crucial for understanding their mode of action and potential use in therapeutic applications (Bailey et al., 1984).
Ocular Hypotensive Action
A novel tetrahydroquinoline analog demonstrated significant ocular hypotensive action in rabbits, indicating its potential as a new treatment for conditions like glaucoma (Pamulapati & Schoenwald, 2011).
Safety and Hazards
Mécanisme D'action
Tetrahydroquinolines are an important structural motif of various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities .
The synthesis of tetrahydroquinolines has been a subject of considerable research interest, with various new and environmentally friendly methods being developed . The synthesis often involves multicomponent reactions, which improve the atom economy, selectivity, and yield of the product .
Propriétés
IUPAC Name |
1-ethyl-7-methoxy-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-13-8-4-5-10-6-7-11(14-2)9-12(10)13/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTVDFNJBCVQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

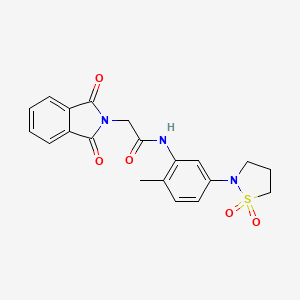
![1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone](/img/structure/B2522117.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2522119.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2522121.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2522125.png)
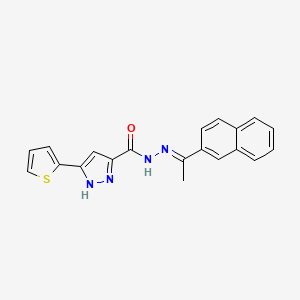
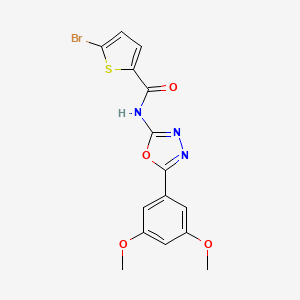
![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2522129.png)
![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522130.png)
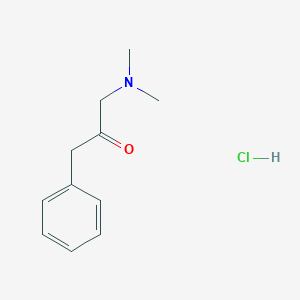
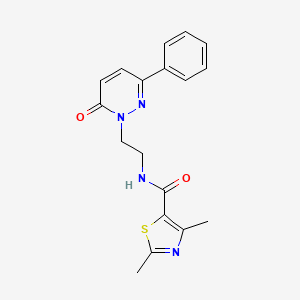
![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)

